Product packaging for 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol(Cat. No.:CAS No. 62256-51-3)

1-(1-trityl-1H-imidazol-4-yl)propan-1-ol

Cat. No.: B8505967
CAS No.: 62256-51-3
M. Wt: 368.5 g/mol
InChI Key: YWLLPHMRKPVQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Trityl-1H-imidazol-4-yl)propan-1-ol is a chemical building block of interest in organic synthesis and medicinal chemistry research. The trityl (triphenylmethyl) group serves as a protective group for the imidazole nitrogen, enhancing the molecule's stability and altering its solubility for specific synthetic steps . This protection is crucial for directing regioselectivity in subsequent reactions. As an alcohol-functionalized intermediate, this compound can be further derivatized into various other valuable scaffolds, such as amines or aldehydes, similar to its structural analogues . Researchers may utilize it in the exploration of novel biologically active molecules, particularly in the development of histamine-related compounds or kinase inhibitors where the imidazole core is prevalent. The product is offered with comprehensive analytical data to ensure identity and purity for research applications. This product is intended for laboratory research purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24N2O B8505967 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol CAS No. 62256-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62256-51-3

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

1-(1-tritylimidazol-4-yl)propan-1-ol

InChI

InChI=1S/C25H24N2O/c1-2-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19,24,28H,2H2,1H3

InChI Key

YWLLPHMRKPVQBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursors for 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol Synthesis

A retrosynthetic analysis of the target molecule identifies several logical disconnections and key precursor molecules. The primary strategies involve either constructing the propanol (B110389) side chain onto a pre-existing imidazole (B134444) ring or building the imidazole ring from precursors that already contain the necessary carbon framework for the side chain.

The most common retrosynthetic approach involves three key disconnections:

N-Trityl Bond: Disconnection of the bond between the imidazole nitrogen (N-1) and the trityl group leads back to 1-(1H-imidazol-4-yl)propan-1-ol and a tritylating agent like trityl chloride. This is a standard protecting group strategy.

C-C Bond (Imidazole-Propanol): Disconnecting the carbon-carbon bond between the imidazole C-4 position and the propanol chain suggests precursors such as a 4-metallo-1-trityl-1H-imidazole and propanal, or a 1-trityl-1H-imidazole-4-carbaldehyde and an ethyl nucleophile (e.g., ethyl magnesium bromide).

C-O Bond (Alcohol): A functional group interconversion approach points to the reduction of the corresponding ketone, 1-(1-trityl-1H-imidazol-4-yl)propan-1-one, as a direct precursor to the target alcohol.

These disconnections highlight the importance of key precursors, which are summarized in the table below.

Precursor ClassSpecific ExamplesSynthetic Role
Imidazole Core4-substituted imidazoles, Imidazole-4-carbaldehydeProvides the foundational heterocyclic structure.
Propanol Chain SourcePropanal, Propanoic acid derivatives, Ethyl Grignard reagentsUsed to construct the three-carbon alcohol side chain.
Carbonyl Precursors1-(1-trityl-1H-imidazol-4-yl)propan-1-one, 3-(1-trityl-1H-imidazol-4-yl)propanal bldpharm.comServe as intermediates for reduction to the final alcohol.
Protecting GroupsTrityl chloride (TrCl)Introduces the bulky, acid-labile trityl group to protect the imidazole nitrogen.

One major strategy focuses on the functionalization of a pre-formed imidazole ring. This approach offers flexibility as various substituted imidazoles can be synthesized and then elaborated. nih.gov Classic methods like the Debus-Radziszewski imidazole synthesis can be adapted to produce imidazoles with a handle at the C-4 position. wikipedia.org

Once the imidazole core is in place, functionalization at the C-4 position can be achieved. For example, a 4-halo-imidazole derivative can undergo metal-halogen exchange followed by reaction with an electrophile like propanal. Alternatively, a Friedel-Crafts-type acylation at C-4 with propionyl chloride would yield the corresponding ketone, which can then be reduced.

Perhaps the most direct and widely applicable method for generating the propanol moiety is through the construction of the side chain on a functionalized imidazole. A common and efficient route involves the reduction of a carbonyl group at the C-1 position of the side chain.

The synthesis often proceeds through an intermediate such as 1-(1-trityl-1H-imidazol-4-yl)propan-1-one. This ketone can be synthesized by acylating the 1-trityl-imidazole ring. The subsequent reduction of the ketone to the secondary alcohol is a standard transformation, readily achieved with various reducing agents.

Reaction TypeReagentsDescription
Grignard ReactionEthylmagnesium bromide on 1-trityl-1H-imidazole-4-carbaldehydeForms the C-C bond and the alcohol in a single step.
Organolithium AdditionEthyllithium on 1-trityl-1H-imidazole-4-carbaldehydeSimilar to the Grignard reaction for C-C bond formation.
Ketone ReductionSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Reduces the corresponding ketone precursor to the secondary alcohol.

The trityl (triphenylmethyl) group is a bulky protecting group commonly used for alcohols, amines, and thiols. total-synthesis.com In the context of imidazole synthesis, it serves to protect the N-H proton, preventing unwanted side reactions and influencing the regioselectivity of subsequent functionalization steps.

The introduction of the trityl group is typically achieved by reacting the N-H of the imidazole ring with trityl chloride (TrCl) in the presence of a base. commonorganicchemistry.com The bulky nature of the trityl group generally ensures selective protection at the less sterically hindered nitrogen if the imidazole is unsymmetrically substituted. total-synthesis.com

Common conditions for tritylation include:

Reagent: Trityl chloride (TrCl) or Trityl bromide (TrBr).

Base: A non-nucleophilic base such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or pyridine. Pyridine can often serve as both the base and the solvent. total-synthesis.com

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), chloroform, or acetonitrile (B52724) are commonly used. tezu.ernet.in

The reaction proceeds via an SN1 mechanism, involving the formation of the highly stable trityl cation. total-synthesis.com The imidazole nitrogen then acts as a nucleophile to form the N-trityl bond. This protecting group is known for its sensitivity to acid, allowing for deprotection under mild acidic conditions (e.g., with trifluoroacetic acid or acetic acid), which often leaves other acid-sensitive groups intact. total-synthesis.comcommonorganicchemistry.com

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in organic synthesis have provided more sophisticated and efficient tools for constructing complex molecules like this compound. These include methods for controlling stereochemistry and the use of modern catalysts.

The target molecule contains a stereocenter at the carbinol carbon (C-1 of the propanol chain). Therefore, its synthesis can be adapted to produce specific enantiomers. Several strategies for stereoselective synthesis are applicable.

One approach is the asymmetric reduction of the prochiral ketone, 1-(1-trityl-1H-imidazol-4-yl)propan-1-one. This can be accomplished using chiral reducing agents or catalytic systems.

MethodCatalyst / ReagentDescription
Catalytic Asymmetric ReductionCorey-Bakshi-Shibata (CBS) catalyst, Noyori hydrogenation catalystsEnantioselective reduction of the ketone to produce a specific enantiomer of the alcohol.
Chiral AuxiliariesUse of chiral starting materials derived from natural sources like amino acids. researchgate.netThe chiral auxiliary directs the stereochemical outcome of a key bond-forming step and is later removed.
Chiral Building BlocksStarting with a chiral precursor that already contains the desired stereocenter.For example, using a stereochemically pure epoxypropane derivative to build the side chain.

The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in the stereoselective synthesis of other chiral nitrogen-containing heterocycles and could be adapted for this synthesis. nih.gov Similarly, N-tritylprolinal has been used as an efficient building block for the highly diastereoselective synthesis of related amino alcohols. nih.gov

Modern catalytic systems offer significant advantages in terms of efficiency, selectivity, and sustainability ("green chemistry"). The synthesis of the imidazole core, in particular, has benefited from a wide range of catalysts. tandfonline.comresearchgate.netrasayanjournal.co.in

Transition Metal Catalysis: Copper and palladium catalysts are widely used for cross-coupling reactions to form C-C or C-N bonds, which can be pivotal in constructing the substituted imidazole framework. nih.gov For instance, a copper-catalyzed multicomponent reaction could potentially assemble the core in a one-pot procedure. beilstein-journals.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in imidazole synthesis. tandfonline.com Organocatalysts can promote key bond-forming reactions under mild conditions, often with high stereoselectivity.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as nanoparticles or functionalized polymers, simplifies product purification and allows for catalyst recycling. researchgate.netrsc.org This approach aligns with the principles of green chemistry by reducing waste. rasayanjournal.co.in

These catalytic methods can be applied to various stages of the synthesis, from the initial formation of the imidazole ring to the functionalization of the side chain, leading to more efficient and environmentally benign routes to this compound and its analogues.

Green Chemistry Principles in Synthetic Route Development

The synthesis of imidazole derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.combohrium.com Researchers are exploring methodologies that employ eco-friendly solvents, alternative energy sources, and reusable catalysts to create more sustainable synthetic pathways. researchgate.netresearchgate.net

Key green chemistry strategies applicable to the synthesis of imidazole-based compounds include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green alternatives such as water, ionic liquids, and deep eutectic solvents are being investigated for the synthesis of heterocyclic compounds. nih.govresearchgate.net Water, in particular, is an attractive medium for reactions like the synthesis of spiroindole-thiazepines and thiazolidines, sometimes assisted by ultrasonic radiation. nih.gov

Alternative Energy Sources: Microwave and ultrasound irradiation are being used to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. bohrium.comresearchgate.net These techniques have been successfully applied to various stages of imidazole synthesis. researchgate.netmdpi.com

Catalysis: The development of novel catalysts is a cornerstone of green chemistry. This includes the use of biocatalysts like enzymes (e.g., lipase), which can offer high selectivity under mild conditions. rsc.org Heterogeneous catalysts, such as metal oxides and magnetic nanoparticles (e.g., Fe3O4-MNPs), are also gaining traction because they can be easily separated from the reaction mixture and reused, reducing waste and cost. bohrium.comresearchgate.net Solvent-free, one-pot syntheses of imidazole derivatives have been developed using such catalysts, offering high yields and easy setup. researchgate.netasianpubs.org

The application of these principles not only reduces the environmental impact of chemical synthesis but also can lead to more efficient and cost-effective production of complex molecules. eresearchco.comnih.gov

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound is a key strategy for exploring its structure-activity relationships and developing new chemical entities with potentially enhanced properties. Modifications can be targeted at the propanol hydroxyl group, the imidazole ring, or the nitrogen protecting group.

The secondary hydroxyl group on the propanol side chain is a prime site for functionalization. Standard organic transformations can be employed to convert this alcohol into a variety of other functional groups, leading to the synthesis of diverse analogues.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides, anhydrides, or carboxylic acids (under conditions such as Fischer esterification or using coupling agents). This allows for the introduction of a wide range of acyl groups, from simple alkyls to more complex aromatic or heterocyclic moieties.

Etherification: Formation of an ether linkage, for example, through a Williamson ether synthesis, introduces different alkyl or aryl substituents. This modification alters the polarity, lipophilicity, and hydrogen-bonding capability of the side chain.

Reaction Type Reagent Example Product Functional Group Potential Change in Properties
EsterificationAcetyl ChlorideAcetate EsterIncreased lipophilicity, loss of H-bond donor
EsterificationBenzoic AnhydrideBenzoate EsterIncreased steric bulk and lipophilicity
EtherificationMethyl IodideMethyl EtherIncreased lipophilicity, loss of H-bond donor
EtherificationBenzyl BromideBenzyl EtherSignificant increase in lipophilicity

The imidazole ring itself offers several positions for modification, allowing for the synthesis of a broad array of analogues. nih.govrsc.org The trityl group at the N-1 position directs lithiation primarily to the C-2 position, which can then react with various electrophiles. The C-5 position is another potential site for substitution.

Common modifications include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.

Alkylation/Arylation: Direct C-H activation or metal-catalyzed cross-coupling reactions can introduce new carbon-carbon bonds at various positions on the ring.

Nitration/Amination: Introduction of nitrogen-containing functional groups can significantly alter the electronic properties and biological interactions of the molecule.

Position Modification Reagent Example Resulting Analogue Type
C-2BrominationN-Bromosuccinimide (NBS)2-Bromo-imidazole derivative
C-2FormylationVilsmeier-Haack reagent2-Formyl-imidazole derivative
C-5IodinationN-Iodosuccinimide (NIS)5-Iodo-imidazole derivative
C-5Suzuki CouplingPhenylboronic acid, Pd catalyst5-Phenyl-imidazole derivative

The trityl (triphenylmethyl, Tr) group is a bulky, acid-labile protecting group commonly used for alcohols, amines, and the pyrrole-type nitrogen of imidazole. total-synthesis.com Its bulk can provide steric hindrance, influencing the regioselectivity of subsequent reactions. However, its removal requires acidic conditions (e.g., trifluoroacetic acid, formic acid), which may not be compatible with other acid-sensitive functional groups in the molecule. total-synthesis.compeptide.com

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Key Features
TritylTrTrityl chlorideMild acid (TFA, Formic Acid) total-synthesis.compeptide.comBulky, acid-labile, base-stable
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong acid (HCl, TFA), heat arkat-usa.orgresearchgate.netAcid-labile, base-stable
9-Fluorenyl- methoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine) wikipedia.orgBase-labile, acid-stable
TosylTsTosyl chlorideStrong acid, reducing agents wikipedia.orgStable to acid and oxidation
tert-ButyldimethylsilylTBDMSTBDMS-ClFluoride ion (TBAF), acid oup.comStable to base, cleaved by acid/fluoride

The use of orthogonal protecting groups—those that can be removed under different conditions (e.g., an acid-labile trityl group and a base-labile Fmoc group)—allows for selective deprotection and functionalization at different sites of a complex molecule. researchgate.net

To improve the physicochemical or pharmacokinetic properties of this compound, it can be converted into a conjugate or a prodrug. irjmets.commdpi.com

Conjugates: This involves linking the core molecule to another chemical entity, such as a peptide, a fluorescent dye, or another bioactive molecule. For instance, imidazole-triazole conjugates have been synthesized using click chemistry. nih.govresearchgate.net Such conjugates can be used as chemical probes or to create hybrid molecules with dual activities. The synthesis often involves functionalizing the hydroxyl group or the imidazole ring to create a "handle" for the conjugation reaction.

Pro-moieties: A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug. mdpi.com This strategy is often used to enhance properties like water solubility, membrane permeability, or stability. mdpi.comnih.gov For the target compound, the hydroxyl group is an ideal attachment point for a pro-moiety. Linking a water-soluble group like a phosphate (B84403) or a glucuronide can dramatically increase aqueous solubility. nih.gov Alternatively, attaching a lipophilic promoiety via an ester or carbamate (B1207046) linkage could enhance permeability across biological membranes.

Strategy Attached Moiety Linkage Type Purpose
ProdrugPhosphatePhosphate EsterIncrease aqueous solubility nih.gov
ProdrugAmino AcidEsterTarget specific transporters, improve solubility
ProdrugPolyethylene Glycol (PEG)Ether/EsterIncrease solubility, prolong half-life
ConjugateTriazoleC-N bondCreate hybrid molecule nih.gov
ConjugateFluorescent DyeEster/EtherCreate a molecular probe for imaging

These derivatization strategies highlight the versatility of this compound as a scaffold for medicinal chemistry and chemical biology research.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a detailed map of the proton and carbon framework of 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides critical information about the number of different proton environments, their electronic surroundings, and their proximity to neighboring protons. The trityl group typically exhibits a complex multiplet in the aromatic region of the spectrum. The protons of the imidazole (B134444) ring will appear as distinct signals, with their chemical shifts influenced by the electronic nature of the ring and the presence of the bulky trityl substituent. The propan-1-ol side chain will show characteristic signals for the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the terminal methyl protons, with their multiplicities revealing scalar coupling interactions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For this compound, distinct signals are expected for the carbons of the trityl group, the imidazole ring, and the propan-1-ol chain. The chemical shift of the carbon bearing the hydroxyl group is particularly diagnostic.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole C2~7.5~138
Imidazole C4-~135
Imidazole C5~6.8~118
Propanol (B110389) C1'~4.5~68
Propanol C2'~1.7~32
Propanol C3'~0.9~10
Trityl C (quaternary)-~75
Trityl C (aromatic)~7.1-7.4~127-145

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To establish the precise connectivity of the atoms within this compound, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the tracing of the proton spin systems within the molecule. For instance, the connectivity of the propan-1-ol side chain can be readily established by observing the cross-peaks between the methine, methylene, and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule, such as linking the propan-1-ol side chain to the imidazole ring and the trityl group to the imidazole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOE correlations could be observed between the protons of the trityl group and the protons of the imidazole ring.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured exact mass with the calculated mass for the proposed formula, C₂₅H₂₄N₂O.

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. The analysis of the resulting fragment ions provides valuable structural information. Key fragmentation pathways would likely include the loss of the trityl cation, which is a very stable carbocation, leading to a prominent peak in the mass spectrum. Other characteristic fragmentations could involve the cleavage of the propan-1-ol side chain.

Interactive Data Table: Expected Key Mass Spectrometry Fragments

m/z (Proposed)Proposed Fragment Structure
384.1889[M]⁺ (Molecular Ion)
243.1232[C₁₉H₁₅]⁺ (Trityl cation)
141.0657[M - C₁₉H₁₅]⁺
111.0599[C₆H₇N₂]⁺ (Fragment from imidazole and side chain)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the structural elucidation of "this compound". By probing the vibrational modes of the molecule's constituent bonds, these techniques provide a detailed fingerprint, allowing for the unambiguous identification of key functional groups and offering insights into the molecule's conformational arrangement.

The vibrational spectrum of this compound can be systematically analyzed by dissecting it into contributions from its three primary structural components: the trityl group, the 4-substituted imidazole ring, and the propan-1-ol side chain.

Trityl Group Vibrations: The trityl (triphenylmethyl) group, with its three phenyl rings, gives rise to a series of characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹. researchgate.net The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings typically produce a set of medium-to-strong bands in the 1600–1440 cm⁻¹ region. researchgate.net Additionally, C-H in-plane and out-of-plane bending deformations contribute to the complex pattern in the fingerprint region (below 1400 cm⁻¹), which is highly characteristic of the substitution pattern of the phenyl rings. researchgate.net

Imidazole Ring Vibrations: The vibrational modes of the imidazole ring are well-characterized. For a 4-substituted imidazole, key vibrations include C=N and C=C ring stretching modes, which are often coupled and appear in the 1590–1420 cm⁻¹ range. rsc.orgacs.org The C-H stretching of the imidazole ring protons occurs near 3138 cm⁻¹. rsc.org Various in-plane and out-of-plane ring deformation and bending modes generate a unique pattern of bands at lower frequencies, which are sensitive to the nature and position of substituents on the ring. scite.airesearchgate.net

Propan-1-ol Side Chain Vibrations: The propan-1-ol moiety is readily identified by several distinct vibrational signatures. The most prominent of these is the O-H stretching band, which, due to intermolecular hydrogen bonding in the solid state or concentrated solutions, typically appears as a strong, broad absorption in the 3400–3200 cm⁻¹ region. libretexts.org The aliphatic C-H stretching vibrations of the propyl chain (CH₃ and CH₂) are expected in the 2970–2880 cm⁻¹ range. researchgate.netlibretexts.org The C-O stretching vibration of the primary alcohol gives rise to a strong band typically found between 1080 cm⁻¹ and 1030 cm⁻¹. libretexts.org

The following tables summarize the predicted characteristic vibrational frequencies for "this compound" based on data from analogous structures.

Table 3.4.1: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Assignment Functional Group Origin
~3350 Strong, Broad O-H stretch (H-bonded) Propan-1-ol
3150–3020 Medium-Weak C-H stretch (aromatic & imidazole) Trityl, Imidazole
2965–2880 Medium C-H stretch (aliphatic) Propan-1-ol
~1597 Medium-Strong C=C ring stretch Trityl
1580–1420 Medium-Strong C=C and C=N ring stretch Imidazole, Trityl
1320–1000 Medium-Strong C-H in-plane bending, C-N stretch Trityl, Imidazole
~1050 Strong C-O stretch Propan-1-ol

Table 3.4.2: Predicted Raman Scattering Frequencies

Wavenumber (cm⁻¹) Intensity Assignment Functional Group Origin
3150–3050 Strong C-H stretch (aromatic & imidazole) Trityl, Imidazole
2965–2880 Medium C-H stretch (aliphatic) Propan-1-ol
~1600 Strong C=C ring stretch (symmetric) Trityl
1580–1420 Medium C=C and C=N ring stretch Imidazole, Trityl
~1326 Strong Ring stretching mode Imidazole
~1265 Strong C-H out-of-plane bending Imidazole

Conformational Studies: Vibrational spectroscopy is particularly valuable for investigating the conformational properties of "this compound". The large steric bulk of the trityl group imposes significant conformational constraints on the molecule. mdpi.com The relative orientation of the trityl group with respect to the imidazole ring can be probed by analyzing subtle shifts in the vibrational frequencies of the phenyl and imidazole rings, which would be affected by steric hindrance and changes in electronic conjugation. mdpi.com

Furthermore, the O-H stretching band in the IR spectrum is a sensitive probe of hydrogen bonding. The position, width, and shape of this band can differentiate between free (non-hydrogen-bonded), intramolecularly hydrogen-bonded, and intermolecularly hydrogen-bonded hydroxyl groups. This information is crucial for understanding the supramolecular structure and crystal packing of the compound in the solid state. libretexts.org Raman spectroscopy, which is often more sensitive to the vibrations of the molecular backbone and symmetric vibrations, can complement IR data to provide a more complete picture of the conformational landscape. scitepress.orgmsu.edu Computational studies, in conjunction with experimental IR and Raman data, can be employed to assign specific vibrational modes to different stable conformers, allowing for a detailed characterization of the molecule's three-dimensional structure. nih.gov

Mechanistic Investigations of Chemical Reactivity and Stability

Reactivity Profiles of the Propanol (B110389) Hydroxyl Group

The hydroxyl group of the propanol side chain is a primary site for various chemical transformations. Its reactivity is influenced by both steric and electronic factors imposed by the adjacent imidazole (B134444) ring and the distant but bulky trityl group.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. It can readily participate in reactions such as esterification, etherification, and oxidation. For instance, in the presence of a suitable acid catalyst, it can react with carboxylic acids or their derivatives to form esters. Similarly, ether formation can be achieved under appropriate conditions, though the steric hindrance from the nearby trityl group might necessitate the use of more reactive alkylating agents or specific catalytic systems.

Oxidation of the secondary alcohol to a ketone is another key reaction. The choice of oxidizing agent will determine the outcome, with milder reagents favoring the ketone, while stronger, less selective agents could potentially affect other parts of the molecule, such as the imidazole ring.

The reactivity of this hydroxyl group is also modulated by the electronic nature of the imidazole ring. The imidazole ring can act as an intramolecular catalyst or participate in hydrogen bonding, which can either enhance or diminish the nucleophilicity of the hydroxyl oxygen depending on the specific reaction conditions and the electronic state of the imidazole core.

Reactivity and Tautomerism of the Imidazole Core

The imidazole ring is an aromatic heterocycle with a rich and complex reactivity profile. longdom.orgwikipedia.org It is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The nitrogen atom at the 3-position (N-3) has a lone pair of electrons in an sp²-hybridized orbital, which is available for protonation or reaction with electrophiles, making the imidazole ring basic. The N-H proton at the 1-position (N-1), when not substituted by the trityl group, is weakly acidic. wikipedia.org

In the case of 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol, the N-1 position is blocked by the bulky trityl group. This prevents reactions that typically occur at this site, such as N-alkylation or N-acylation. However, the N-3 atom remains a nucleophilic and basic center. It can be protonated by acids, forming an imidazolium (B1220033) salt, which can significantly alter the electronic properties and reactivity of the entire molecule. This protonation can, for example, increase the electron-withdrawing nature of the imidazole ring, thereby affecting the reactivity of the propanol side chain.

Electrophilic aromatic substitution on the imidazole ring is also possible, although the substitution pattern is directed by the existing substituents. The propanol group at the 4-position and the trityl group at the 1-position will influence the regioselectivity of such reactions.

Tautomerism is a key feature of the imidazole ring. In unsubstituted imidazole, a proton can reside on either of the two nitrogen atoms, leading to two equivalent tautomeric forms. While the trityl group at N-1 in this compound prevents this specific tautomerism, the potential for other forms of tautomerism under certain conditions, such as annular tautomerism involving proton shifts between different positions on the ring, should not be entirely dismissed, especially in reactions involving strong acids or bases.

Stability and Cleavage Mechanisms of the Trityl Group

The trityl (triphenylmethyl) group is a large, sterically demanding protecting group commonly used for alcohols, amines, and thiols. Its primary characteristic is its lability under acidic conditions. total-synthesis.com The stability of the trityl group is a direct consequence of the remarkable stability of the triphenylmethyl cation (trityl cation) that is formed upon its cleavage. total-synthesis.com

The cleavage of the N-trityl bond in this compound is typically acid-catalyzed. The mechanism involves the protonation of one of the nitrogen atoms of the imidazole ring, which weakens the C-N bond connecting the trityl group. This is followed by the departure of the trityl group as the highly stable trityl cation. The stability of this carbocation is due to the extensive delocalization of the positive charge over the three phenyl rings.

The rate of cleavage is highly dependent on the acidity of the medium. Strong acids like trifluoroacetic acid (TFA) can cleave the trityl group rapidly, while milder acids like acetic acid will effect the removal more slowly. total-synthesis.com This differential reactivity allows for the selective deprotection of trityl groups in the presence of other acid-sensitive functionalities.

The general stability of the trityl group is summarized in the table below:

ConditionStability
Strongly Acidic (e.g., pH < 1)Labile
Moderately Acidic (e.g., pH 4)Moderately Stable
Neutral (pH 7)Stable
Basic (e.g., pH > 9)Stable

It is important to note that while the trityl group is generally stable to basic conditions, strong bases could potentially induce elimination reactions if there are suitable leaving groups elsewhere in the molecule, although this is less of a concern for the N-trityl linkage in this specific compound. Reductive cleavage methods, for instance using lithium powder with a catalytic amount of naphthalene, have also been developed for the deprotection of N-tritylamines. organic-chemistry.org

Reaction Kinetics and Thermodynamics of Key Transformations

Kinetics: The rates of reaction are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. For instance, the acid-catalyzed cleavage of the trityl group will follow a rate law that is dependent on the concentration of both the substrate and the acid. The reaction rate will increase with increasing acid strength and concentration. Similarly, the kinetics of reactions at the propanol hydroxyl group, such as esterification, will depend on the concentrations of the alcohol and the acylating agent, as well as the catalyst concentration.

Solvent Effects on Reactivity and Conformation

The choice of solvent can have a profound impact on the reactivity and conformation of this compound. Solvents can influence reaction rates, equilibria, and even the stereochemical outcome of a reaction.

Solvent Polarity: The polarity of the solvent plays a critical role. For reactions that involve the formation of charged intermediates, such as the SN1-type cleavage of the trityl group, polar protic solvents (e.g., water, alcohols) can stabilize the forming carbocation and the leaving group, thereby accelerating the reaction. In contrast, nonpolar solvents would disfavor the formation of charged species and slow down such reactions.

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with both the hydroxyl group and the imidazole nitrogen atoms. This can affect the nucleophilicity of these sites. For example, a protic solvent can form hydrogen bonds with the lone pair of the N-3 nitrogen, potentially reducing its nucleophilicity. Conversely, it can also hydrogen bond with the hydroxyl proton, possibly making the oxygen more nucleophilic.

A study on the reactivity of imidazole derivatives in DMSO/water mixtures highlighted the significant role of the solvent in influencing reaction rates, with correlations being made to solvent parameters like acidity, basicity, and polarity. nih.gov This underscores the importance of carefully selecting the solvent to optimize a desired chemical transformation. The efficiency of reactions like N-benzylation of imidazoles has been shown to be highly dependent on the nature of the solvent used. tezu.ernet.in

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jns.edu.af By calculating the electron density, DFT can accurately predict the ground state geometry, electronic energies, and other molecular properties. For 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol, DFT studies would involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms.

These calculations also yield crucial information about the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Calculated PropertyTypical Value/DescriptorSignificance
Ground State EnergyValue in Hartrees (a.u.)Indicates the molecule's thermodynamic stability.
HOMO EnergyNegative value (e.g., -6.5 eV)Represents the ionization potential; higher values indicate a better electron donor.
LUMO EnergyNegative or positive value (e.g., -1.2 eV)Represents electron affinity; lower values indicate a better electron acceptor.
HOMO-LUMO Gap (ΔE)Positive value (e.g., 5.3 eV)Indicates chemical reactivity and kinetic stability; a larger gap implies lower reactivity. mdpi.com
Dipole MomentValue in DebyeMeasures the molecule's overall polarity.
Molecular Electrostatic Potential (MEP)Color-coded 3D mapVisualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for intermolecular interactions.

Ab initio calculations, which are based on first principles without experimental data, are particularly useful for performing conformational analysis. For a flexible molecule like this compound, which has several rotatable bonds, ab initio methods can be used to map the potential energy surface. This involves systematically rotating key bonds—such as those connecting the bulky trityl group, the propanol (B110389) side chain, and the imidazole (B134444) ring—and calculating the energy of each resulting conformation.

The results of such an analysis would identify low-energy, stable conformers as well as the transition states that separate them. This information is critical for understanding the molecule's preferred shapes and the energy barriers required for it to switch between different conformations, which can influence its ability to bind to a biological target. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration in Solution

While quantum mechanical calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to explore a molecule's behavior in a more realistic solution environment. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (like water or ethanol) and track the trajectory of every atom over a period of nanoseconds. semanticscholar.org This allows for the exploration of the molecule's conformational landscape, revealing how it folds, flexes, and interacts with the surrounding solvent. rsc.org The simulation can identify the most populated conformational states in solution and the dynamics of transitions between them, providing a more complete picture of the molecule's behavior under physiological conditions.

In Silico Prediction of Reactivity and Selectivity

The electronic properties derived from quantum mechanical calculations serve as powerful tools for the in silico prediction of chemical reactivity and selectivity. The FMO theory, for instance, suggests that reactions are most likely to occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). mdpi.com

By analyzing the distribution of the HOMO and LUMO across the structure of this compound, chemists can predict which atoms are most likely to participate in electron donation or acceptance. Similarly, the MEP map provides a visual guide to reactivity; nucleophiles will be attracted to the positive (electron-poor) regions, while electrophiles will target the negative (electron-rich) areas, such as the nitrogen atoms of the imidazole ring. This allows for predictions about regioselectivity in various chemical reactions.

Ligand-Protein Docking Studies (in the context of in vitro activity profiling)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govimrpress.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of its target protein. dntb.gov.ua

In the context of this compound, docking studies would be performed by computationally placing the molecule into the binding site of a relevant protein target. The docking algorithm samples a large number of possible conformations and orientations of the ligand, scoring each based on factors like intermolecular forces, hydrogen bonds, and hydrophobic interactions. Studies on structurally related trityl-azaindazole and imidazole-propanol derivatives have successfully used docking to identify key binding interactions and predict their potential as antitumor or anti-Candida agents. jocpr.comresearchgate.netnih.gov

Hypothetical Docking Results for this compound
Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Cytochrome P450 Lanosterol 14α-demethylase-9.8HEM 601, TYR 132, HIS 377Coordinate bond (imidazole N to heme iron), Pi-Pi stacking, Hydrogen bond (propanol -OH)
p38 MAP Kinase-8.5MET 109, LYS 53, LEU 167Hydrogen bond (propanol -OH to Met backbone), Hydrophobic interactions (trityl group)
Tubulin-7.9CYS 241, VAL 318, ASN 258Hydrophobic interactions (trityl group), Hydrogen bond (imidazole N)

Quantitative Structure-Activity Relationship (QSAR) Modeling (for series of analogues developed)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective molecules. nih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities would be required. For each compound, a set of molecular descriptors (physicochemical, electronic, and topological properties) is calculated. Statistical methods are then used to build an equation that links these descriptors to the observed activity. A robust QSAR model can accelerate the drug development process by prioritizing the synthesis of the most promising candidates. nih.gov

Example of a QSAR Model Equation
Model ComponentDescription
EquationpIC50 = 1.25(logP) - 0.85(TPSA) + 0.50(NRotB) + 3.14
Dependent VariablepIC50: The negative logarithm of the half-maximal inhibitory concentration, representing biological activity.
Independent Variables (Descriptors)logP: A measure of lipophilicity. TPSA: Topological Polar Surface Area. NRotB: Number of Rotatable Bonds.
Statistical MetricsR² = 0.91, Q² = 0.82 (Example values indicating good model fit and predictive power).

Applications in Medicinal Chemistry Research Pre Clinical Focus

Role as a Synthetic Intermediate and Scaffold in Drug Discovery Programs

The imidazole (B134444) ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a core structure that can bind to multiple biological targets, making it a foundation for developing a wide range of therapeutic agents. nih.govresearchgate.netnih.gov The specific compound, 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol, is a functionalized derivative of this scaffold. It is considered a key drug intermediate, a molecule that serves as a starting point in a multi-step synthesis to produce various active pharmaceutical ingredients. medchemexpress.commedchemexpress.com

Its structure is composed of three key parts:

The Imidazole Core: A versatile heterocyclic ring known for its ability to participate in various biological interactions, including hydrogen bonding and metal coordination. mdpi.com

The Propanol (B110389) Side Chain: A flexible chain with a hydroxyl (-OH) group that can be a point for further chemical modification or can interact with biological targets.

The Trityl Group: A bulky triphenylmethyl group attached to one of the imidazole nitrogens. In synthesis, it primarily acts as a protecting group, preventing unwanted reactions at that nitrogen atom, thereby allowing chemists to selectively modify other parts of the molecule. nih.gov

By utilizing this compound, medicinal chemists can efficiently construct libraries of diverse molecules. The trityl group can be removed under specific conditions, and the propanol group can be oxidized, esterified, or otherwise altered, making it a versatile intermediate for creating a wide array of novel imidazole derivatives for biological testing. mdpi.com

Structure-Activity Relationship (SAR) Studies of Imidazole-Propanol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. researchgate.netchemijournal.com For derivatives synthesized from the this compound scaffold, SAR studies focus on systematically modifying each part of the molecule to optimize its therapeutic effects.

Modifications to the propanol side chain can significantly alter the pharmacological properties of the resulting compound. While specific SAR studies on this compound are not extensively published, the principles can be inferred from research on analogous structures, such as antifungal imidazole derivatives. researchgate.net Key modifications and their potential impacts include:

Chain Length: Altering the length of the alkyl chain can affect the molecule's flexibility and how it fits into a target's binding pocket.

Functional Group Conversion: The terminal alcohol group can be converted into other functional groups like ethers, esters, or amides. These changes can influence the compound's polarity, solubility, and ability to form hydrogen bonds with a biological target. researchgate.net

Stereochemistry: The carbon atom bearing the hydroxyl group is a chiral center. Synthesizing and testing individual enantiomers (R- and S-isomers) is crucial, as they often exhibit different biological activities and potencies.

These modifications are essential for fine-tuning the molecule's interaction with its target, ultimately enhancing its efficacy and selectivity. researchgate.net

The imidazole ring itself offers multiple sites for modification, each contributing distinctly to the pharmacological profile. researchgate.net SAR studies have shown that even small substitutions on the imidazole core can lead to significant changes in activity. For example, in the development of imidazole-based p38 MAP kinase inhibitors, the addition of methyl groups to the imidazole ring was found to influence the compound's binding affinity and inhibitory potency. acs.org The electronic properties of the ring can be modulated by adding either electron-withdrawing or electron-donating groups, which in turn affects how the scaffold interacts with enzyme active sites or cellular receptors. researchgate.net

The trityl (Trt) group plays a crucial, albeit often temporary, role in the synthesis of complex molecules from this scaffold. As a bulky protecting group, it ensures that chemical reactions occur at other desired locations on the molecule, such as the propanol side chain. nih.gov This strategic protection is vital for the efficient construction of intricate molecular architectures. researchgate.net

In ligand design, the trityl group is typically removed in the final steps of synthesis. However, if it were retained or replaced with other large, bulky groups, it would have a profound impact on the ligand's properties:

Steric Hindrance: Its large size can dictate the orientation of the molecule within a binding site, potentially enhancing selectivity for a specific target.

Hydrophobic Interactions: The phenyl rings can engage in favorable hydrophobic or π-stacking interactions with complementary regions of a protein target, potentially increasing binding affinity.

Therefore, the trityl group is not only a synthetic tool but also represents a point of significant structural variation that can be explored in advanced ligand design.

In Vitro Biological Activity Profiling against Molecular Targets

Once novel derivatives are synthesized from the this compound scaffold, they undergo in vitro biological testing to determine their activity against specific molecular targets like enzymes or receptors. nih.gov Imidazole-based compounds are well-known for their ability to act as enzyme inhibitors. nih.govnih.govajrconline.org

Enzyme inhibition assays are a cornerstone of preclinical research, measuring how effectively a compound can block the activity of a specific enzyme. Derivatives of the imidazole scaffold have been evaluated against numerous enzyme targets implicated in a variety of diseases. For instance, novel imidazole derivatives have been synthesized and tested for their ability to inhibit enzymes such as p38 MAP kinase, which is involved in inflammatory responses, and carbonic anhydrases, which are linked to conditions like glaucoma and epilepsy. acs.orgacs.org

The potency of an inhibitor is typically reported as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The tables below show representative data from preclinical studies on different classes of imidazole derivatives, illustrating the type of data generated in these assays.

Table 1: In Vitro p38 MAP Kinase Inhibition by Novel Imidazole Derivatives Data sourced from a study on novel trifluoromethyl derivatives of imidazole. acs.org

Compound IDSubstitution PatternIC50 (nM)
AA4 4-methyl substitution510.11 ± 7.14
AA6 2,4-dimethyl substitution403.57 ± 6.35
AA8 2-methyl substitution501.21 ± 8.01
Adezmapimod Reference Drug222.44 ± 5.98

Table 2: In Vitro Carbonic Anhydrase (hCA) Inhibition by Imidazole-Derived Ethers Data sourced from a study on imidazole-derived alkyl and aryl ethers. acs.org

Compound IDTarget EnzymeIC50 (nM)
Compound 17 hCA I15.67
Compound 17 hCA II14.84
Compound 19 hCA I10.14
Compound 19 hCA II8.95
Compound 20 hCA I4.13
Compound 20 hCA II5.65
Acetazolamide hCA I (Reference)36.54
Acetazolamide hCA II (Reference)28.63

These in vitro studies are critical for identifying promising lead compounds that can be advanced into further preclinical development.

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Specifically, no information was found in the public domain regarding:

Receptor Binding Studies: Data on the affinity and selectivity of this compound for specific biological receptors are not available.

Cell-Based Assays: There is no accessible research detailing the effects of this compound in cellular models to elucidate its mechanism of action.

Mechanism of Action Studies at the Molecular Level (in vitro): Scientific literature lacks studies on the direct molecular interactions and mechanisms of this compound.

Prodrug Strategies and Bioreversible Derivatives Design: There are no published designs or strategies for creating prodrugs or bioreversible derivatives of "this compound."

Without this foundational scientific data, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions. The generation of such an article would require speculative information, which falls outside the scope of providing factual and reliable content.

Applications in Materials Science and Polymer Chemistry Research

Incorporation into Polymeric Architectures for Functional Materials

There is no available research documenting the incorporation of 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol into polymeric architectures.

Use as a Building Block for Supramolecular Assemblies

No studies have been found that describe the use of this compound as a building block for creating supramolecular assemblies.

Applications in Catalysis Research

Use as a Ligand in Homogeneous or Heterogeneous Catalysis

The imidazole (B134444) moiety of 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol is a key feature that suggests its potential as a ligand in catalysis. Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are a prominent class of ligands in organometallic chemistry and have found widespread use in various catalytic transformations, particularly in cross-coupling reactions.

The nitrogen atoms of the imidazole ring can coordinate to a metal center, but more significantly, the imidazole ring can be readily converted into an imidazolium (B1220033) salt, which is the direct precursor to an NHC. The resulting NHC would feature a bulky trityl group on one of its nitrogen atoms. The steric bulk of the trityl group can be advantageous in creating a sterically demanding coordination environment around the metal center. This can enhance the stability of the catalytic complex and influence the selectivity of the reaction. Bulky ligands are known to promote the reductive elimination step in cross-coupling catalytic cycles and can help in achieving high turnover numbers.

The propanol (B110389) side chain offers a handle for the immobilization of the potential ligand onto a solid support, such as silica (B1680970) or a polymer resin. This would allow for the development of a heterogeneous catalyst. Heterogeneous catalysts are advantageous for industrial applications as they can be easily separated from the reaction mixture and recycled, reducing operational costs and minimizing metal contamination of the products.

Below is an illustrative data table showing the performance of a palladium-NHC complex in a Suzuki-Miyaura cross-coupling reaction. While this data is for a different NHC ligand, it serves to demonstrate the potential catalytic activity that could be expected from a complex derived from this compound.

EntryAryl HalideArylboronic AcidYield (%)
14-ChlorotoluenePhenylboronic acid95
24-ChloroanisolePhenylboronic acid92
31-Chloro-4-nitrobenzenePhenylboronic acid98

Role as an Organocatalyst or Precursor for Catalytic Species

Beyond its potential as a ligand, this compound has the potential to function as an organocatalyst or a precursor to one. This is primarily due to the presence of the trityl group and the chiral center that can be established at the carbinol carbon.

The trityl group can be cleaved under acidic conditions to form a stable trityl cation (triphenylmethyl cation). The trityl cation is a well-known Lewis acid organocatalyst that can promote a variety of organic transformations, including Friedel-Crafts reactions, aldol (B89426) additions, and Diels-Alder reactions. researchgate.netsci-hub.st Therefore, this compound could serve as a convenient precursor to a trityl cation catalyst, which can be generated in situ.

The following table provides representative data for a Friedel-Crafts alkylation reaction catalyzed by a trityl cation, illustrating the potential application of the trityl moiety of the title compound. nih.gov

EntryNucleophileElectrophileYield (%)
1Benzenetert-Butyl bromide85
2Toluenetert-Butyl bromide88
3Anisoletert-Butyl bromide90

Furthermore, if this compound is synthesized in an enantiomerically pure form, it could function as a chiral organocatalyst. Chiral alcohols and imidazole-containing molecules have been successfully employed in asymmetric catalysis to control the stereochemical outcome of reactions. nih.govmdpi.com The hydroxyl group of the propanol side chain and the nitrogen atoms of the imidazole ring could act as hydrogen bond donors and acceptors, respectively, to activate and orient substrates within a chiral environment, leading to the preferential formation of one enantiomer of the product. Such chiral catalysts are highly valuable in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

An illustrative example of the performance of a chiral alcohol in an asymmetric Henry reaction is presented in the table below. This demonstrates the potential of a chiral version of this compound in stereoselective synthesis.

EntryAldehydeNitroalkaneYield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeNitromethane9295
24-NitrobenzaldehydeNitromethane9597
32-NaphthaldehydeNitromethane9094

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 1-(1-trityl-1H-imidazol-4-yl)propan-1-ol and its derivatives will likely pivot towards greener and more sustainable practices. Traditional synthetic methods often rely on harsh conditions and hazardous solvents. Modern approaches, however, are increasingly focused on minimizing environmental impact.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and increase yields in the synthesis of substituted imidazoles. researchgate.net

Ultrasound Irradiation and Ball Milling: These mechanochemical methods offer solvent-free or low-solvent alternatives, reducing waste and energy consumption. researchgate.net

Biocatalysis: The use of enzymes or natural catalysts, such as lemon juice, presents a cost-effective, biodegradable, and non-toxic option for facilitating key reaction steps in imidazole (B134444) synthesis. jipbs.comresearchgate.net

Solvent-Free Conditions: One-pot syntheses conducted without solvents are a cornerstone of green chemistry, offering high yields and simplified work-up procedures. asianpubs.org

Reusable Catalysts: The development and application of recyclable catalysts, like ZSM-11 zeolite, can enhance the economic and environmental viability of the synthesis process by allowing the catalyst to be used in multiple reaction cycles without significant loss of activity. nih.gov

These sustainable methodologies are summarized in the table below.

Sustainable MethodologyKey AdvantagesPotential Application in Imidazole Synthesis
Microwave IrradiationRapid heating, shorter reaction times, higher yields. researchgate.netEfficient formation of the imidazole ring. researchgate.net
BiocatalysisUse of natural, non-toxic, and biodegradable catalysts. jipbs.comCatalyzing condensation reactions with minimal environmental impact. jipbs.comresearchgate.net
Solvent-Free ReactionsReduced waste, lower cost, simplified purification. asianpubs.orgOne-pot synthesis of highly substituted imidazoles. asianpubs.org
Reusable CatalystsCost-effective, reduced waste, sustainable. nih.govHeterogeneous catalysis for multi-component reactions. nih.gov

Design and Synthesis of Advanced Functional Analogues

The structural scaffold of this compound offers a versatile platform for the design of advanced functional analogues with tailored properties. By strategically modifying different parts of the molecule, researchers can explore new biological activities and applications. The imidazole core is a well-established pharmacophore found in numerous therapeutic agents, known for its ability to engage in various biological interactions. researchgate.netresearchgate.net

Future design strategies could involve:

Modification of the Imidazole Core: Introducing different substituents onto the imidazole ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets.

Alteration of the Propan-1-ol Side Chain: The hydroxyl group and the propyl chain are key sites for modification. Esterification, etherification, or replacement of the hydroxyl group with other functional groups could lead to analogues with different pharmacokinetic properties. The chirality of the alcohol also presents an opportunity for developing stereospecific analogues.

Replacement of the Trityl Protecting Group: While the trityl group is useful for synthesis, replacing it with other moieties could unlock or enhance biological activity. For instance, incorporating fragments known to interact with specific enzymes or receptors could lead to targeted therapeutic agents.

Hybrid Pharmacophore Approach: Combining the imidazole scaffold with other known bioactive motifs, such as triazoles, can lead to hybrid molecules with potentially synergistic or novel activities, a strategy that has proven successful in developing potent anticancer agents. nih.govnih.govmdpi.com

The design of such analogues can be guided by computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, to predict their biological activity and ADME (Absorption, Distribution, Metabolism, Excretion) properties before synthesis. mdpi.com

Development of New Analytical Techniques for Characterization

As more complex analogues of this compound are synthesized, the need for advanced analytical techniques for their precise characterization becomes paramount. While standard techniques like NMR and mass spectrometry are fundamental, new approaches can provide deeper structural insights.

Emerging analytical opportunities include:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) are crucial for the unambiguous assignment of protons and carbons in complex imidazole derivatives. derpharmachemica.com Solid-state NMR can be employed to study the tautomeric forms of the imidazole ring, which can influence the molecule's biological activity. acs.org

Native Mass Spectrometry: For analogues designed to interact with biological macromolecules, native mass spectrometry can be a powerful tool. The use of specific imidazole derivatives as charge-reducing reagents in native MS has been shown to improve the stability and analysis of noncovalent protein-ligand complexes. nih.govacs.orgnih.govacs.org This suggests that the intrinsic properties of the compound's own imidazole core could be leveraged in advanced MS studies.

Computational and Spectroscopic Synergy: Combining experimental data from techniques like FTIR and UV-Vis spectroscopy with theoretical calculations from Density Functional Theory (DFT) can provide a comprehensive understanding of the molecule's electronic structure, conformational stability, and vibrational modes. nih.gov

The following table highlights advanced analytical techniques and their specific applications for characterizing imidazole derivatives.

Analytical TechniqueApplication in CharacterizationReference
2D NMR SpectroscopyUnambiguous assignment of complex molecular structures. derpharmachemica.com
Solid-State NMRInvestigation of tautomeric equilibria in the imidazole ring. acs.org
Native Mass SpectrometryAnalysis of noncovalent interactions with biological targets. nih.govacs.orgnih.govacs.org
DFT CalculationsPrediction of electronic properties, stability, and vibrational spectra. nih.gov

Integration with Emerging Technologies in Chemical Research

The fields of chemical synthesis and discovery are being revolutionized by the integration of automation and artificial intelligence. These technologies offer the potential for accelerated development and optimization of compounds like this compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. acs.org For the synthesis of chiral alcohols and imidazole derivatives, flow chemistry can enable precise control over reaction parameters, leading to higher yields and stereoselectivity. nih.govrsc.org Chemoenzymatic synthesis in continuous-flow microreactors is a particularly promising avenue for producing chiral amino-alcohols, which are valuable synthetic intermediates. nih.gov

AI-Driven Synthesis and Drug Discovery: Artificial intelligence and machine learning are increasingly being used to predict novel synthetic routes and to design new molecules with desired properties. mit.eduazoai.comnih.govnih.govpremierscience.com AI algorithms can analyze vast datasets to identify promising drug candidates, predict their biological activities, and even design automated synthesis protocols. azoai.com Generative AI models can propose entirely new molecular structures with specific therapeutic profiles, which can then be synthesized and tested. nih.gov

Unexplored Biological Targets and Therapeutic Areas (pre-clinical)

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of therapeutic actions. researchgate.net While the specific biological profile of this compound is not extensively documented, its structure suggests potential for interaction with various biological targets. Pre-clinical research can focus on exploring these possibilities.

Potential therapeutic areas and targets for investigation include:

Oncology: Many imidazole derivatives exhibit anticancer properties. mdpi.com Potential targets for analogues of this compound could include enzymes like CD73, which is involved in tumor immune evasion, or kinases such as p38 MAP kinase, which plays a role in inflammation and cancer progression. researchgate.netnih.gov The development of imidazole-based metal complexes (e.g., with platinum, gold, or copper) has also emerged as a promising strategy for creating novel anticancer agents. nih.gov

Neurodegenerative Diseases: Imidazole-containing compounds have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as the insulin-degrading enzyme (IDE), which is involved in the clearance of amyloid-β peptides. nih.govresearchgate.net

Infectious Diseases: The imidazole core is central to many antifungal and antibacterial agents. nih.gov Novel derivatives could be screened for activity against a panel of pathogenic bacteria and fungi.

Inflammatory Diseases: As mentioned, inhibitors of p38 MAP kinase are being explored for their anti-inflammatory potential, making this a viable area of investigation for new imidazole analogues. nih.gov

Q & A

Advanced Research Question

  • DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the imidazole N3 position, which influences coordination with metal catalysts .
  • Molecular docking : Predict interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability. Software like AutoDock Vina can model binding affinities .
  • Solvent effects : Use COSMO-RS to simulate solvation free energy, critical for reaction optimization in polar solvents .

How can factorial design optimize reaction conditions for scaling up synthesis?

Advanced Research Question
A 2k^k factorial design evaluates variables like temperature, solvent ratio, and catalyst loading:

  • Factors : Temperature (60°C vs. 100°C), solvent (DMF vs. THF), and base (K2_2CO3_3 vs. NaH).
  • Response variables : Yield, purity, and reaction time.
  • Analysis : ANOVA identifies significant factors. For example, higher temperatures may improve yield but reduce selectivity due to trityl group instability .

What methodologies validate the biological activity of this compound, given its structural similarity to bioactive imidazoles?

Basic Research Question

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Compare MIC values to control compounds like benzimidazole derivatives .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Normalize results to 5-fluorouracil and assess dose-response curves .
  • Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases. The propanol group may enhance hydrogen bonding with active sites .

How does the trityl group influence the compound’s physicochemical properties compared to non-protected analogs?

Basic Research Question

  • Solubility : The hydrophobic trityl group reduces aqueous solubility. Use DMSO or DMF for in vitro studies; logP calculations (e.g., via ChemAxon) predict partitioning .
  • Stability : Trityl protection prevents oxidation at the imidazole N1 position but is prone to acidic cleavage. Monitor stability via HPLC under physiological pH (7.4) .
  • Crystallinity : The bulky trityl group promotes crystal lattice formation, aiding in X-ray structure determination .

What advanced techniques characterize supramolecular interactions in crystalline forms of this compound?

Advanced Research Question

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π bonds between trityl phenyl rings) using CrystalExplorer .
  • Thermogravimetric analysis (TGA) : Measures thermal stability; the trityl group typically decomposes above 200°C .
  • Powder XRD : Confirms phase purity and identifies polymorphs, critical for reproducibility in catalysis studies .

How can researchers address low yields in propanol side-chain functionalization reactions?

Advanced Research Question

  • Protecting group strategy : Temporarily protect the propanol hydroxyl with TBSCl, perform alkylation/arylation, then deprotect with TBAF .
  • Catalysis : Use Pd(OAc)2_2/XPhos for Suzuki-Miyaura coupling at the C4 position. Optimize ligand-to-metal ratios to minimize trityl group interference .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., imidazole activation) .

What are the best practices for data reproducibility in studies involving this compound?

Basic Research Question

  • Detailed synthetic protocols : Report exact equivalents, reaction times, and purification methods (e.g., Rf_f values in TLC) .
  • Spectroscopic validation : Provide full NMR assignments (δ in ppm, multiplicity) and HRMS spectra in supplementary data .
  • Batch consistency : Use QC criteria (e.g., ≥95% purity by HPLC) and document storage conditions (e.g., −20°C under argon) .

How can conflicting biological activity data between academic studies be systematically analyzed?

Advanced Research Question

  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models. Adjust for variables like cell line passage number or assay incubation time .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., trityl vs. methyl protection) to isolate the propanol group’s contribution .
  • Orthogonal assays : Validate hits with alternative methods (e.g., SPR for binding affinity if initial results are from fluorescence) .

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